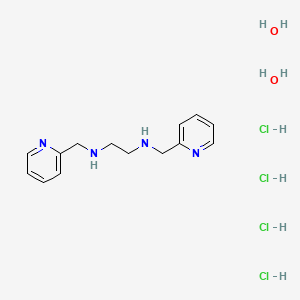
N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate
描述
N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate is a useful research compound. Its molecular formula is C14H26Cl4N4O2 and its molecular weight is 424.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds are often used as ligands in organic synthesis, forming stable complexes with metal ions .
Mode of Action
It’s known that such compounds can form stable complexes with metal ions, which can be used as catalysts in various reactions .
Biochemical Pathways
It’s known that such compounds can influence biochemical pathways by acting as catalysts in various reactions .
Pharmacokinetics
It’s known that such compounds can be soluble in water , which may impact their bioavailability.
Result of Action
It’s known that such compounds can influence molecular and cellular processes by acting as catalysts in various reactions .
Action Environment
It’s known that such compounds should be stored in a sealed and dry environment at 2-8°c .
生化分析
Biochemical Properties
N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal ions such as iron, manganese, and cobalt . These metal complexes can interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound can bind to the active sites of metalloenzymes, modulating their catalytic functions . Additionally, it can stabilize metal ions in specific oxidation states, affecting redox reactions in biochemical pathways .
Cellular Effects
N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate has significant effects on various types of cells and cellular processes. It can influence cell function by modulating metal ion availability, which is critical for numerous cellular activities . The compound can impact cell signaling pathways by altering the activity of metal-dependent enzymes and proteins involved in signal transduction . Furthermore, it can affect gene expression by stabilizing metal ions that act as cofactors for transcription factors . The compound’s ability to chelate metal ions also influences cellular metabolism by regulating the activity of metalloenzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate involves its ability to form stable complexes with metal ions. These complexes can bind to biomolecules, such as enzymes and proteins, altering their structure and function . The compound can inhibit or activate enzymes by chelating metal ions at their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by stabilizing metal ions that serve as cofactors for transcription factors . The compound’s interactions with metal ions also affect redox reactions, impacting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its chelating ability and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate biochemical processes without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential metalloenzymes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations . These effects include alterations in enzyme activity, gene expression, and cellular metabolism .
Metabolic Pathways
N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate is involved in various metabolic pathways by interacting with metal ions and metalloenzymes . The compound can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions . For example, it can stabilize metal ions that act as cofactors for enzymes in the citric acid cycle, glycolysis, and oxidative phosphorylation . Additionally, the compound can affect metabolite levels by regulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
The transport and distribution of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific metal ion transporters, facilitating its entry into cells . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues is also influenced by its ability to chelate metal ions, which can affect its bioavailability and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity . The compound’s subcellular localization affects its interactions with biomolecules and its overall function within the cell .
属性
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;dihydrate;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.4ClH.2H2O/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14;;;;;;/h1-8,15-16H,9-12H2;4*1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNCOXYRPPPEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2.O.O.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310544-60-5 | |
| Record name | N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



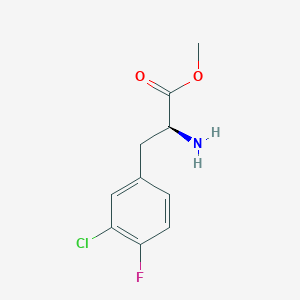
![(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide](/img/structure/B1495148.png)
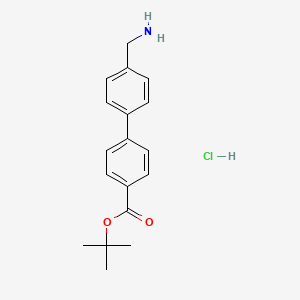
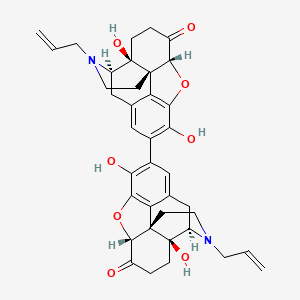
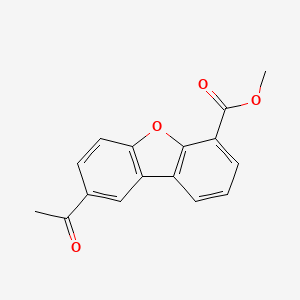
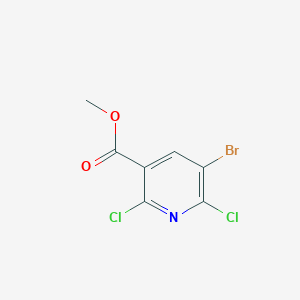
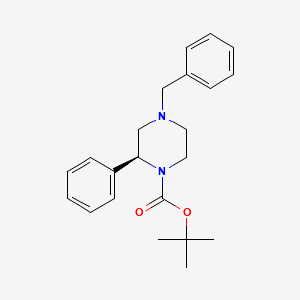
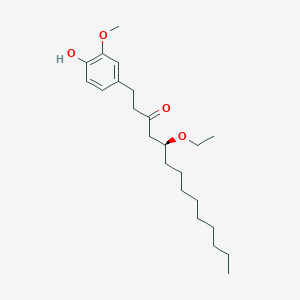
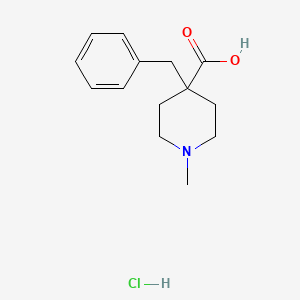
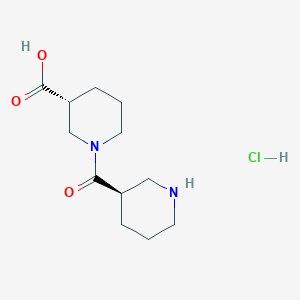
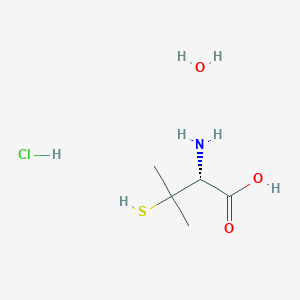
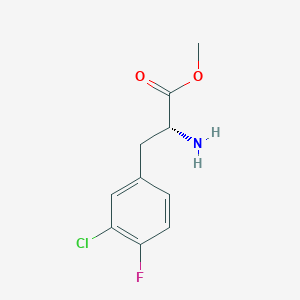
![pentasodium;1-[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-[3-[[4-[3-acetamido-4-[(4,8-disulfonaphthalen-2-yl)diazenyl]anilino]-6-(3-carboxypyridin-1-ium-1-yl)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylic acid;dihydroxide](/img/structure/B1495193.png)
